(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including methoxyphenyl, piperazine, thieno[2,3-d]pyrimidine, and pyridine . These groups are common in many pharmaceuticals and could suggest potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as NMR and X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Metabolism and Pharmacokinetics
Research on similar compounds, like dipeptidyl peptidase IV inhibitors, explores their metabolism, excretion, and pharmacokinetics in various species, highlighting their potential in treating diseases like type 2 diabetes. These studies detail the metabolic pathways and the role of cytochrome P450 isoforms in drug metabolism, offering insights into the drug development process and the importance of understanding a compound's behavior in the body for therapeutic applications (Sharma et al., 2012).
Synthesis and Antimicrobial Activity
The synthesis of new pyridine derivatives and their in vitro antimicrobial activity against various bacterial and fungal strains demonstrate the potential of such compounds in developing new antibiotics or antifungal agents. This research shows the importance of chemical synthesis in discovering new therapeutic agents with potential benefits in treating infectious diseases (Patel, Agravat, & Shaikh, 2011).
Development of Analytical Methods
Studies also focus on the development and validation of analytical methods, such as HPLC, for determining related substances in drug candidates. These methods are crucial for quality control and ensuring the purity and safety of pharmaceuticals, as demonstrated in research on anticonvulsant agents (Severina et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidin-6-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7O2S/c1-20-24-26(34-15-11-32(12-16-34)21-6-8-22(37-2)9-7-21)30-19-31-27(24)38-25(20)28(36)35-17-13-33(14-18-35)23-5-3-4-10-29-23/h3-10,19H,11-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRACJDGKWSJCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N5CCN(CC5)C6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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